Enhanced Cytotoxicity of Anemosapogenin Compared to Betulinic Acid in Murine Melanoma B16 Cells
In a direct comparative study evaluating the apoptotic activity of five lupane-type triterpenoids against murine melanoma B16 cells, anemosapogenin (23-hydroxybetulinic acid) demonstrated approximately 2.4-fold greater cytotoxic potency than betulinic acid . The study specifically attributed this enhanced activity to hydroxylation at the C23 position of the betulinic acid scaffold, providing a clear structure-activity relationship basis for selecting anemosapogenin over betulinic acid in apoptosis-focused melanoma research.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 32 μg/mL (anemosapogenin / 23-hydroxybetulinic acid) |
| Comparator Or Baseline | 76 μg/mL (betulinic acid) |
| Quantified Difference | 2.4-fold lower IC50; 58% reduction in required concentration for equivalent cytotoxicity |
| Conditions | Murine melanoma B16 cell line; 48 h exposure; MTT assay |
Why This Matters
This direct head-to-head comparison quantifies the precise advantage of C23 hydroxylation for melanoma cytotoxicity, enabling evidence-based selection of anemosapogenin over betulinic acid for apoptosis studies in this cancer type.
- [1] WK Liu, JC Ho, F Cheung, BP Liu, WC Ye, CT Che. Apoptotic activity of betulinic acid derivatives on murine melanoma B16 cell line. European Journal of Pharmacology. 2004; 498(1-3): 71-78. View Source
